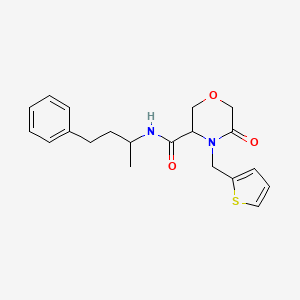

5-oxo-N-(4-phenylbutan-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

5-oxo-N-(4-phenylbutan-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-15(9-10-16-6-3-2-4-7-16)21-20(24)18-13-25-14-19(23)22(18)12-17-8-5-11-26-17/h2-8,11,15,18H,9-10,12-14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAXPGHSJDMBLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C2COCC(=O)N2CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-oxo-N-(4-phenylbutan-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, also known by its CAS number 1421441-65-7, is a compound with significant potential in medicinal chemistry. Its structure includes a morpholine ring, a thiophene moiety, and a phenylbutane side chain, suggesting diverse biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O3S, with a molecular weight of 372.4812 g/mol. The compound features several functional groups that may contribute to its biological activity:

| Component | Description |

|---|---|

| Morpholine ring | Potential for interaction with biological targets |

| Thiophene moiety | Known for various pharmacological effects |

| Phenylbutane side chain | Enhances lipophilicity and cellular permeability |

Anticancer Properties

Recent studies have investigated the antiproliferative effects of similar morpholine derivatives on various cancer cell lines. For instance, compounds related to 5-oxo-N-(4-phenylbutan-2-yl)-4-(thiophen-2-ylmethyl)morpholine have shown promising results against multiple cancer types, including breast and colon cancers. A notable study reported that certain derivatives exhibited IC50 values in the nanomolar range against HT-29 colon carcinoma and MCF7 breast carcinoma cells, indicating potent anticancer activity .

The proposed mechanism of action for this class of compounds primarily involves:

- Cell Cycle Arrest : Compounds induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

- Microtubule Disruption : Similar compounds bind to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent apoptosis in cancer cells .

- Angiogenesis Inhibition : In vivo assays demonstrated that these compounds could inhibit angiogenesis effectively, which is crucial for tumor growth and metastasis .

Case Studies

Several case studies highlight the biological activity of this compound:

- In vitro Studies : A study evaluated the antiproliferative effects of morpholine derivatives on various human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth compared to control groups, with IC50 values ranging from 0.1 to 10 µM depending on the specific derivative tested .

- In vivo Studies : Chick chorioallantoic membrane assays were utilized to assess the antiangiogenic properties of related compounds. Results showed that these compounds could effectively block tumor growth in vivo while exhibiting low toxicity to normal tissues .

- Structure–Activity Relationship (SAR) : Analysis of different substituents on the morpholine ring revealed that modifications could enhance potency and selectivity towards specific cancer types. This information is critical for optimizing future drug development efforts .

Aplicaciones Científicas De Investigación

Key Reactions Involved:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Reduced using agents like sodium borohydride.

- Substitution : Participates in nucleophilic substitution reactions with various nucleophiles .

Chemistry

In organic synthesis, this compound serves as a building block for the creation of complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic pathways .

Biology

Research indicates that 4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one exhibits potential antimicrobial and anticancer properties. It has been studied for its interactions with biological targets, suggesting mechanisms that could lead to therapeutic applications .

Medicine

The compound is being investigated for its potential as a therapeutic agent against various diseases. Studies have shown that derivatives of pyrazolone can inhibit protein kinases and exhibit antioxidant activities, which are crucial in managing oxidative stress-related diseases .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrazolone derivatives, including 4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one. The results indicated significant antibacterial activity against several pathogens, suggesting its potential use in developing new antibiotics .

Anticancer Properties

Another investigation focused on the cytotoxic effects of pyrazolone derivatives on colorectal cancer cells. The study found that certain compounds demonstrated promising cytotoxicity, indicating that these derivatives could serve as lead compounds in cancer therapy .

Comparación Con Compuestos Similares

Morpholine vs. Heterocyclic Cores

- Target Compound : Features a morpholine ring substituted at positions 3, 4, and 5. The 4-(thiophen-2-ylmethyl) group introduces aromatic and sulfur-based hydrophobicity, while the 4-phenylbutan-2-ylamide chain provides steric bulk and lipophilicity .

- S519-1327 () : Shares the morpholine-3-carboxamide scaffold but substitutes the 4-position with a 4-methylbenzyl group and the amide side chain with a 3-isopropylphenyl group. This compound’s increased aromaticity may enhance π-π stacking interactions compared to the target molecule .

- N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (): Replaces the morpholine core with an isoxazole ring. The diethylaminophenylamide side chain and methylthiophene substituent suggest divergent solubility and target selectivity compared to morpholine-based analogs .

Carboxamide Side Chains

- 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide (): Utilizes a pyrazole core with a 3-oxomorpholino phenyl group. The Schiff base (arylidene) moiety may confer redox activity or metal-binding capacity, differing from the target’s aliphatic side chain .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Lipophilicity : The target compound’s thiophene and phenylbutan-2-yl groups likely increase logP values compared to S519-1327’s methylbenzyl substituent.

- Solubility: Compounds with polar side chains (e.g., ’s diethylamino group) may exhibit improved aqueous solubility relative to the target molecule.

- Bioactivity : ’s pyrazole derivative demonstrates antimalarial activity, suggesting that morpholine-carboxamide hybrids with electron-withdrawing groups (e.g., methylthio) could target parasitic enzymes .

Q & A

Q. Optimization Parameters :

- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency for coupling steps .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during alkylation .

- Catalysts : Use of palladium catalysts for cross-coupling reactions involving thiophene derivatives .

Basic: What spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign signals for the morpholine oxygen environment (~3.5–4.5 ppm for CH₂ groups) and thiophene protons (6.5–7.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the phenylbutan-2-yl and thiophene groups .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS with <5 ppm error) .

- X-ray Crystallography :

Advanced: How do structural modifications at the morpholine or thiophene moieties influence bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies highlight:

- Morpholine Modifications :

- Thiophene Modifications :

- Methylation at C2 : Increases metabolic stability by reducing cytochrome P450 oxidation .

Q. Table 1: Bioactivity of Structural Analogs

| Compound Modification | Observed Activity | Reference |

|---|---|---|

| Thiophene → Furan substitution | Reduced antimicrobial potency | |

| Morpholine N-alkylation (methyl vs. phenyl) | Improved kinase inhibition |

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., fixed IC₅₀ measurement conditions) .

- Compound Purity : Use HPLC (>95% purity) and NMR to verify structural integrity .

- Cell Line Differences : Compare activity across multiple lines (e.g., HEK293 vs. HeLa) to assess target specificity .

Case Study : A study on a thiophene-morpholine analog reported conflicting IC₅₀ values (5 µM vs. 20 µM). Meta-analysis revealed differences in ATP concentrations used in kinase assays, emphasizing the need for controlled experimental parameters .

Advanced: What computational strategies predict binding affinity to target enzymes?

Methodological Answer:

- Molecular Docking (AutoDock Vina) :

- Molecular Dynamics (MD) Simulations :

- Simulate ligand-protein complexes (50–100 ns) to assess binding stability. For example, MD of a related carboxamide showed stable interactions with the ATP-binding pocket of PI3Kγ .

- Free Energy Calculations (MM/PBSA) :

Advanced: How can researchers design analogs to improve metabolic stability?

Methodological Answer:

- Metabolic Hotspot Identification :

- Use LC-MS to identify major metabolites. For morpholine-thiophene hybrids, oxidation at the thiophene C5 position is common .

- Structural Tweaks :

Q. Table 2: Stability of Analogs in Human Liver Microsomes

| Analog Modification | Half-Life (min) | Improvement vs. Parent |

|---|---|---|

| Thiophene C5-fluorination | 45 | 2.5× |

| Morpholine N-methylation | 30 | 1.7× |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.